molecular formula C11H12ClNO4 B041245 Methyl 4-acetamido-5-chloro-2-methoxybenzoate CAS No. 4093-31-6

Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Cat. No.: B041245
CAS No.: 4093-31-6
M. Wt: 257.67 g/mol
InChI Key: OUEXNQRVYGYGIK-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-5-chloro-2-methoxybenzoate is a chemical compound with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 g/mol . It is a derivative of benzoic acid and is characterized by the presence of acetamido, chloro, and methoxy functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 4-acetamido-5-chloro-2-methoxybenzoate typically involves the chlorination of methyl 4-acetamido-2-methoxybenzoate. The process includes dissolving methyl 4-acetamido-2-methoxybenzoate in N,N-dimethylformamide (DMF) and adding N-chlorosuccinimide. The reaction mixture is then subjected to heat insulation to obtain the crude product . This method is advantageous due to its high yield, low cost, and environmental friendliness.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of DMF as a solvent is preferred due to its ability to be recycled, which improves yield and reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-5-chloro-2-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Methyl 4-acetamido-5-chloro-2-methoxybenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-acetamido-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. For instance, as a derivative of metoclopramide, it may act on dopamine receptors, influencing neurotransmitter activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetamido-2-methoxybenzoate
  • Methyl 4-amino-2-methoxybenzoate
  • 4-Amino-5-chloro-2-methoxybenzoic acid

Uniqueness

Methyl 4-acetamido-5-chloro-2-methoxybenzoate is unique due to the presence of both acetamido and chloro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 4-acetamido-5-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-6(14)13-9-5-10(16-2)7(4-8(9)12)11(15)17-3/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEXNQRVYGYGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057740
Record name Methyl 4-acetamido-5-chloro-o-anisate
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Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4093-31-6
Record name Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4093-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-acetamido-5-chloro-2-methoxybenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(acetylamino)-5-chloro-2-methoxy-, methyl ester
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Record name Methyl 4-acetamido-5-chloro-o-anisate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-acetamido-5-chloro-o-anisate
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Record name METHYL 4-ACETAMIDO-5-CHLORO-2-METHOXYBENZOATE
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Synthesis routes and methods

Procedure details

A mixture of 21 g of methyl 2-methoxy-4-amino-5-chlorobenzoate is stirred in 12 ml acetic anhydride and 100 ml acetic acid at 100° C. for 24 hours. The reaction mixture is filtered, diluted with water, filtered and evaporated to dryness to obtain methyl 2-methoxy-4-acetylamino-5-chlorobenzoate which is used directly in the next step.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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